![molecular formula C27H28N2O3 B5180441 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone](/img/structure/B5180441.png)
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a piperazine ring, and a phenylmethanone group, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. For instance, the benzodioxole moiety can be synthesized via a catalytic oxidation process, while the piperazine ring can be formed through reductive alkylation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow reactors to optimize reaction parameters such as temperature, pressure, and catalyst concentration. This approach not only enhances the efficiency of the synthesis but also ensures scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole and piperazine moieties
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone is studied for its potential interactions with various biomolecules, including proteins and nucleic acids. These interactions can provide insights into cellular processes and pathways .
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for developing new products and technologies .
Mechanism of Action
The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio)phenoxyacetic acid: A compound that acts as a peroxisome proliferator-activated receptor agonist, involved in regulating inflammation.
Uniqueness
What sets [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(2-phenylethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c30-27(24-9-5-4-8-23(24)12-10-21-6-2-1-3-7-21)29-16-14-28(15-17-29)19-22-11-13-25-26(18-22)32-20-31-25/h1-9,11,13,18H,10,12,14-17,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDGNHSCQGKFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.